REACTION_CXSMILES
|
Cl[C:2]1[CH:12]=[C:6]2[N:7]([CH3:11])[CH2:8][CH2:9][CH2:10][N:5]2[C:4](=[O:13])[N:3]=1.[F:14][C:15]1[CH:16]=[C:17]([CH2:33][OH:34])[CH:18]=[C:19]([F:32])[C:20]=1[O:21][C:22]1[CH:23]=[N:24][C:25]([C:28]([F:31])([F:30])[F:29])=[CH:26][CH:27]=1.[H-].[Na+].Cl>CN(C)C=O>[F:14][C:15]1[CH:16]=[C:17]([CH:18]=[C:19]([F:32])[C:20]=1[O:21][C:22]1[CH:23]=[N:24][C:25]([C:28]([F:31])([F:29])[F:30])=[CH:26][CH:27]=1)[CH2:33][O:34][C:2]1[CH:12]=[C:6]2[N:7]([CH3:11])[CH2:8][CH2:9][CH2:10][N:5]2[C:4](=[O:13])[N:3]=1 |f:2.3|
|
Name
|
E1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(N2C(N(CCC2)C)=C1)=O
|
Name
|
(3,5-difluoro-4-((6-(trifluoromethyl)pyridin-3-yl)oxy)phenyl)methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1OC=1C=NC(=CC1)C(F)(F)F)F)CO
|
Name
|
8-chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-c]pyrimidin-6(2H)-one, trifluoroacetic acid salt
|
Quantity
|
43 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
(3,5-difluoro-4-((6-(trifluoromethyl)pyridin-3-yl)oxy)phenyl)methanol
|
Quantity
|
46 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1OC=1C=NC(=CC1)C(F)(F)F)F)CO
|
Name
|
|
Quantity
|
16.45 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 30 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared by a procedure similar to
|
Type
|
CUSTOM
|
Details
|
The resulted mixture was purified by Mass Directed AutoPrep (basic mobile phase)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(COC2=NC(N3C(N(CCC3)C)=C2)=O)C=C(C1OC=1C=NC(=CC1)C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.038 mmol | |
AMOUNT: MASS | 18 mg | |
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |